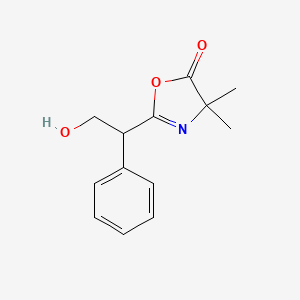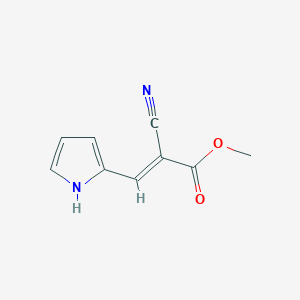
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with pyrrole-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired cyanoacrylate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted cyanoacrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- (E)-methyl 3-(1H-pyrrol-2-yl)acrylate
- 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid
Comparison: Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is unique due to the presence of both a cyano group and an ester group attached to the pyrrole ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the cyano group enhances its electrophilicity, making it more reactive in nucleophilic addition reactions. Additionally, the ester group can participate in esterification and transesterification reactions, providing versatility in synthetic applications.
Propiedades
Número CAS |
115324-60-2 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
methyl (E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7(6-10)5-8-3-2-4-11-8/h2-5,11H,1H3/b7-5+ |
Clave InChI |
WYRPCJJCKOHWCM-FNORWQNLSA-N |
SMILES isomérico |
COC(=O)/C(=C/C1=CC=CN1)/C#N |
SMILES canónico |
COC(=O)C(=CC1=CC=CN1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


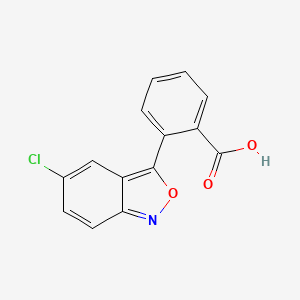
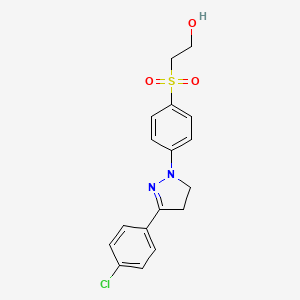
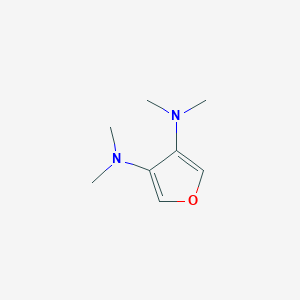

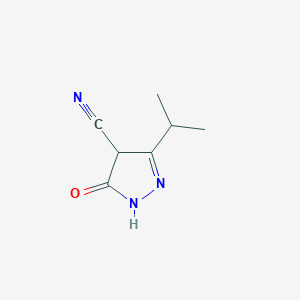

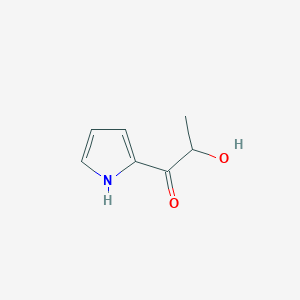
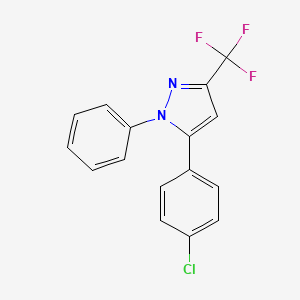
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)



